Spectroscopic Characterization of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate: A Technical Guide
Spectroscopic Characterization of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of Isoxazoles and Spectroscopic Analysis
Isoxazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The precise substitution pattern on the isoxazole and any appended aromatic rings is critical to their pharmacological and physicochemical properties. Therefore, unambiguous structural confirmation is paramount.
Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the structural elucidation of organic molecules.[2][3] They provide detailed information about the carbon-hydrogen framework, functional groups, and overall molecular weight and fragmentation patterns. This guide will provide a detailed exposition of the expected spectroscopic data for Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate.
Molecular Structure and Key Features
To logically interpret the spectroscopic data, it is essential to first understand the molecular architecture of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate.
Caption: Molecular structure of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons).
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Isoxazole H-5 | ~8.5 - 9.0 | Singlet (s) | N/A | The proton at the C5 position of the isoxazole ring is in a deshielded environment due to the electronegativity of the adjacent nitrogen and oxygen atoms. |
| Aromatic Protons (4H) | ~7.4 - 8.2 | Multiplet (m) | ~2-8 | The four protons on the 3-bromophenyl ring will appear as a complex multiplet due to their different electronic environments and spin-spin coupling. |
| Methyl Protons (-OCH₃) | ~3.9 - 4.1 | Singlet (s) | N/A | The three equivalent protons of the methyl ester group will appear as a sharp singlet. |
Causality Behind Experimental Choices: The choice of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is crucial to avoid large solvent peaks in the spectrum. A standard operating frequency for a modern NMR spectrometer is 400 MHz or higher, which provides better signal dispersion and resolution.
¹³C NMR Spectroscopy: Carbon Environments
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | ~160 - 170 | The carbonyl carbon of the ester is significantly deshielded.[4] |
| Isoxazole C3 | ~158 - 165 | Attached to the electronegative oxygen and nitrogen, and the aromatic ring. |
| Isoxazole C5 | ~150 - 155 | Influenced by the adjacent nitrogen atom. |
| Aromatic C-Br | ~120 - 125 | The carbon directly attached to the bromine atom. |
| Aromatic C-H | ~125 - 135 | The chemical shifts of the other aromatic carbons. |
| Isoxazole C4 | ~110 - 115 | Shielded relative to C3 and C5. |
| -OCH₃ | ~50 - 55 | The methyl carbon of the ester group.[4] |
Self-Validating System: The number of distinct signals in both the ¹H and ¹³C NMR spectra should correspond to the number of chemically non-equivalent protons and carbons in the molecule, respectively, providing an internal check of the proposed structure.
Experimental Protocol for NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a minimum field strength of 300 MHz.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
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Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
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-
¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Set the spectral width to cover the expected range (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O Stretch (Ester) | ~1720 - 1740 | Strong | Characteristic absorption for the carbonyl group in an ester.[5] |
| C=N Stretch (Isoxazole) | ~1600 - 1650 | Medium | Vibration of the carbon-nitrogen double bond within the isoxazole ring. |
| C=C Stretch (Aromatic) | ~1450 - 1600 | Medium to Weak | Vibrations of the carbon-carbon double bonds in the phenyl ring. |
| C-O Stretch (Ester) | ~1200 - 1300 | Strong | Stretching vibration of the carbon-oxygen single bond of the ester.[5] |
| C-Br Stretch | ~500 - 600 | Medium | Characteristic absorption for the carbon-bromine bond. |
Experimental Protocol for IR Spectroscopy
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Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
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Thin Film: Dissolve the sample in a volatile solvent, apply a drop to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
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-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum.
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Caption: Correlation of functional groups with expected IR absorption regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Expected Mass Spectrometry Data:
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Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2).[6][7] This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[6]
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Fragmentation Patterns: Common fragmentation pathways for isoxazoles involve cleavage of the N-O bond and other ring fragmentations.[8] For aromatic compounds, the molecular ion peak is often quite stable and abundant. Expected fragmentation for Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate could include:
-
Loss of the methoxy group (-OCH₃) from the ester.
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Loss of the entire methyl carboxylate group.
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Fragmentation of the isoxazole ring.
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Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Impact (EI) is a common ionization technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer technique that is more likely to show the molecular ion peak with less fragmentation.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.
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Data Acquisition: The instrument will scan a range of mass-to-charge (m/z) ratios to generate the mass spectrum.
Caption: Potential fragmentation pathways in the mass spectrum.
Conclusion
The spectroscopic characterization of Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate relies on a synergistic application of NMR, IR, and MS techniques. This guide has outlined the expected spectral data based on the known properties of its constituent functional groups and data from analogous structures. By understanding the principles behind these techniques and the expected outcomes, researchers can confidently identify and characterize this and other novel isoxazole derivatives, thereby accelerating the drug discovery and development process.
References
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Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]
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Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464. Retrieved from [Link]
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Mulula, A., et al. (2022). Fourier Transform Infrared (FTIR) Analysis of Fatty Acid Methyl Ester from Congolese Non-Edible Afzelia bella Seeds Oil. Asian Journal of Applied Chemistry Research. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
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Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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